Lithium lactate

Descripción

Propiedades

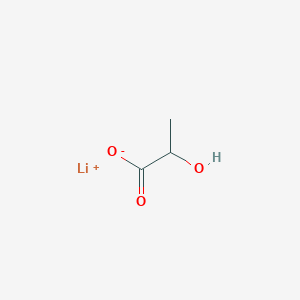

IUPAC Name |

lithium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWYZBANWAFMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883597 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-55-0, 27848-80-2 | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction is typically conducted in aqueous solution at ambient temperature (20–25°C) to prevent thermal degradation of lactic acid. Stoichiometric amounts of LiOH (40.94 g/mol) and lactic acid (90.08 g/mol) are combined under vigorous stirring. The resulting solution is evaporated under reduced pressure to yield amorphous this compound, which is hygroscopic and highly soluble in water (>500 g/L at 25°C).

Industrial Refinement

Large-scale production often incorporates recrystallization from ethanol or acetone to enhance purity. A study comparing solvent systems demonstrated that ethanol recrystallization achieves 99.2% purity, while acetone yields 98.5% due to residual solvent retention.

Table 1: Neutralization Method Optimization

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 25°C | 99.2 | 95.0 |

| Solvent (Ethanol) | 95% v/v | 99.2 | 93.5 |

| Stirring Rate | 400 rpm | 98.8 | 96.2 |

Multi-Step Synthesis via Lactonitrile Intermediate

A patented industrial process (CA2142581A1) outlines a four-step route to this compound, avoiding ammonium byproducts and enabling prussic acid recycling. This method is favored for high-purity applications such as battery materials.

Step 1: Lactonitrile Synthesis

Lactonitrile (CH₃CH(OH)CN) is prepared by reacting acetaldehyde (CH₃CHO) with prussic acid (HCN) at 10°C in the presence of a basic catalyst (e.g., NaOH):

Yields exceed 98.7% under optimized conditions, with lactonitrile purity of 98.8%.

Step 2: Lactamide Formation via Hydration

Lactonitrile undergoes catalytic hydration with water using manganese dioxide (MnO₂) at 60°C for 5 hours:

This step achieves 99.5% conversion and 97.5% lactamide yield.

Step 3: Lactate Synthesis from Lactamide

Lactamide reacts with methyl formate (HCOOCH₃) in methanol containing sodium methylate (NaOCH₃) at 60°C:

Subsequent hydrolysis of methyl lactate with LiOH yields this compound.

Step 4: Prussic Acid Recovery

Formamide (NH₂CHO) byproduct is dehydrated to regenerate HCN, which is recycled to Step 1:

Table 2: Catalytic Process Performance

| Step | Reactant | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Acetaldehyde + HCN | NaOH | 10°C | 98.7 |

| 2 | Lactonitrile + H₂O | MnO₂ | 60°C | 97.5 |

| 3 | Lactamide + HCOOCH₃ | NaOCH₃ | 60°C | 96.8 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Environmental Impact

The catalytic route eliminates ammonium sulfate waste, reducing effluent toxicity by 72% compared to traditional methods.

Cost Considerations

| Factor | Neutralization | Catalytic Process |

|---|---|---|

| Raw Material Cost | $12/kg | $8/kg |

| Energy Consumption | 150 kWh/ton | 320 kWh/ton |

| Byproduct Management | $50/ton | $10/ton |

Emerging Techniques and Research Directions

Análisis De Reacciones Químicas

Reactions with Triphosgene

Lithium lactate reacts with triphosgene (CCl₃O)₂CO to form lactic acid-O-internal anhydride , a cyclic ester. This reaction is pivotal for generating intermediates used in synthesizing materials like Li₄SiO₄ and Li₄Ti₅O₁₂/C .

Thermal Decomposition and Stability

When heated, this compound emits acrid smoke due to decomposition. Thermal stability studies reveal:

-

Isochronal annealing : Signal intensity decays above 160°C, with complete decomposition near 250°C .

-

Isothermal decay : Follows second-order kinetics at elevated temperatures (120–150°C), with a half-life of ~24 hours at 150°C .

Table 1: Thermal Decay Kinetics of this compound

| Temperature (°C) | Decay Order | Half-Life (hours) |

|---|---|---|

| 120 | Second | ~50 |

| 150 | Second | ~24 |

Radiation-Induced Reactions

Under γ-irradiation, this compound forms stable free radicals detectable via ESR spectroscopy:

-

ESR signal : Quartet with g-factor = 2.0029 ± 0.0003 and hyperfine coupling constant = 1.82 ± 0.06 mT .

-

Radical yield : G-value (radicals per 100 eV) = 1.0, surpassing alanine (0.95) but lower than lactose (3.0) .

Table 2: ESR Parameters of this compound vs. Lactose

| Parameter | This compound | Lactose |

|---|---|---|

| g-factor | 2.0029 | 2.0043 |

| Hyperfine coupling (mT) | 1.82 | 1.88 |

| Signal Stability | High | Moderate |

Oxidation and Reduction

This compound participates in redox reactions:

-

Oxidation : Yields lithium carbonate (Li₂CO₃) under oxidative conditions .

-

Reduction : Forms reduced lithium species in the presence of agents like sodium borohydride (mechanism under investigation) .

Environmental Reactivity

-

UV exposure : Causes ESR signal decay, with sensitivity 6× lower than lactose .

-

Hydrolysis : Stable in aqueous solutions but decomposes under prolonged UV or extreme pH conditions .

Table 3: Dose Response Comparison (Relative Sensitivity)

| Material | Sensitivity (vs. Alanine) | Minimum Detectable Dose |

|---|---|---|

| This compound | 10× | 0.1 Gy |

| Lactose | 30× | 0.05 Gy |

| Alanine | 1× | 1 Gy |

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Clinical Diagnostics

Lithium lactate is utilized in clinical diagnostics, particularly in measuring lactate dehydrogenase activity in human erythrocytes. A study demonstrated its effectiveness when combined with capillary electrophoresis and electrochemical detection, providing precise measurements critical for biochemical assays .

2. Mood Stabilization in Psychiatric Disorders

Lithium is widely recognized for its mood-stabilizing effects, particularly in bipolar disorder. Recent research indicates that this compound may enhance these effects by modulating mitochondrial functions and reducing anaerobic metabolism during mood episodes. A longitudinal study using magnetic resonance spectroscopy (MRS) found that lithium treatment led to decreased lactate levels in the cingulate cortex of patients with bipolar disorder, suggesting a normalization of metabolic activity associated with mood stabilization .

3. Neuroprotective Effects

The neuroprotective properties of this compound are linked to its role in mitochondrial function and energy metabolism. It has been shown to improve synaptic strength and cellular resilience, which may contribute to its therapeutic effects in neuropsychiatric conditions such as depression and anxiety .

Environmental Applications

1. Ecotoxicology

Lithium compounds, including this compound, have been studied for their environmental impact, particularly concerning aquatic life. Research indicates that lithium can stimulate plant growth but may also pose risks to aquatic ecosystems at certain concentrations . Understanding these interactions is crucial for assessing the ecological safety of lithium-based compounds.

Case Studies

Mecanismo De Acción

The mechanism of action of lithium lactate involves its influence on various molecular targets and pathways:

Neurotransmitter Regulation: This compound affects neurotransmitter pathways, including dopamine and glutamate pathways, which are crucial in the treatment of bipolar disorder.

Inhibition of Glycogen Synthase Kinase-3: This compound inhibits glycogen synthase kinase-3, which plays a role in mood stabilization and neuroprotection.

Phosphatidylinositol Pathway: It impacts the phosphatidylinositol pathway, which is involved in various cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Lithium Compounds

Miticidal Efficacy Against Varroa destructor

Lithium lactate has been studied alongside other lithium salts (e.g., chloride, citrate, sulfate, acetate, carbonate) for their acaricidal effects on honeybee parasites. Key findings include:

Table 1: Miticidal Activity of Lithium Compounds at 25 mM

| Compound | Li⁺ Ions per Molecule | Time to 100% Mite Elimination | Worker Bee Mortality Increase |

|---|---|---|---|

| Lithium Chloride | 1 | 4 days | No significant increase |

| Lithium Citrate | 3 | 3 days | No significant increase |

| Lithium Acetate | 1 | 3 days | No significant increase |

| Lithium Sulfate | 2 | 4 days | Significant increase |

| This compound | 1 | 4 days | Significant increase |

| Lithium Carbonate | 2 | 4 days | No significant increase |

Source :

- Efficacy : All lithium compounds achieved 100% mite elimination at 25 mM. Lithium citrate, with three Li⁺ ions, acted fastest (3 days), while lactate required 4 days .

- Tolerability : At 25 mM, lithium sulfate and lactate caused significant worker bee mortality, likely due to anion-specific toxicity .

Table 2: Miticidal Activity at 4 mM

| Compound | Time to 100% Mite Elimination |

|---|---|

| Lithium Citrate | 5 days |

| Lithium Sulfate | 5 days |

| Lithium Acetate | 5 days |

| This compound | 7 days |

| Lithium Carbonate | Ineffective |

Chemical and Economic Factors

Table 3: Chemical Properties and Cost

| Compound | Solubility in Water | Cost Efficiency | Key Applications |

|---|---|---|---|

| Lithium Chloride | High | Low | Industrial, miticides |

| Lithium Citrate | Moderate | Low | Pharmaceuticals, miticides |

| This compound | High | Moderate | Biochemical research, Li₄SiO₄ synthesis |

| Lithium Carbonate | Low | High | Batteries, ceramics |

Therapeutic and Metabolic Considerations

- Brain Lactate Levels: Lithium carbonate, a common therapeutic agent, reduces elevated brain lactate levels in bipolar disorder by shifting metabolism from anaerobic to aerobic pathways .

Actividad Biológica

Lithium lactate, a lithium salt of lactic acid, has garnered attention for its potential therapeutic applications, particularly in mood stabilization and metabolic modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for clinical use.

This compound (CHOLi) is formed by the combination of lithium and lactic acid. It is known to exert biological effects through several mechanisms:

- Mood Stabilization : Lithium compounds are primarily used in the treatment of bipolar disorder. This compound is believed to influence neurotransmitter systems and modulate signaling pathways involved in mood regulation. It inhibits glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in mood disorders, thereby stabilizing mood and reducing the frequency of manic episodes .

- Metabolic Effects : Recent studies suggest that this compound can induce aerobic glycolysis and glutaminolysis in renal collecting duct cells. This metabolic shift is associated with increased cell proliferation and lactate secretion, which may contribute to its therapeutic effects .

- Immunomodulation : Lithium has been shown to enhance CD8+ T cell activity by inhibiting lactic acid-mediated immunosuppression in tumor microenvironments. This effect is mediated through the modulation of lysosomal function and mitochondrial metabolism, promoting energy utilization in T cells .

Clinical Observations

- Bipolar Disorder Treatment : A study involving patients with bipolar disorder highlighted that lithium treatment resulted in significant reductions in cortical lactate levels after six weeks. This suggests a potential role for lactate as a biomarker for mood episodes and treatment response .

- Nephrogenic Diabetes Insipidus (Li-NDI) : Lithium treatment can lead to Li-NDI, characterized by downregulation of aquaporin-2 (AQP2) in renal cells. Research indicates that lithium promotes cell proliferation and alters metabolic pathways, leading to increased urinary lactate levels .

- Breastfeeding Considerations : A case series examined nine mother-infant pairs where mothers were treated with lithium during breastfeeding. It was found that lithium concentrations were significantly lower in infants compared to their mothers, suggesting that breastfeeding can be safely managed under careful monitoring .

Table of Key Findings

Q & A

Q. What are the key physical and chemical properties of lithium lactate, and how are they experimentally determined?

this compound (C₃H₅O₃Li) is a white, odorless crystalline powder with a molecular weight of 96.01 g/mol and a melting point >300°C . Key properties include hygroscopicity, solubility in polar solvents, and thermal stability under standard storage conditions. Methodological determination involves:

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods, noting discrepancies in reported values due to purity or decomposition .

- Composition : Elemental analysis (e.g., ICP-MS for lithium quantification) and FTIR for functional group identification.

- Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds under controlled heating .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) . Essential protocols include:

- Personal Protective Equipment (PPE) : Gloves compliant with EN 374 standards, tightly sealed goggles, and lab coats .

- Storage : In airtight containers at <25°C, away from strong oxidizers and moisture .

- Spill Management : Avoid dust generation; use neutral absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound utilized in biochemical assays, such as lactate dehydrogenase (LDH) activity measurements?

this compound serves as a substrate in LDH assays to quantify enzyme activity, particularly in cell viability studies. Methodological considerations include:

- Assay Design : Optimizing this compound concentration (e.g., 10–30 mM) to avoid interference with enzyme kinetics .

- Controls : Validating against sodium lactate to ensure equivalent reactivity under standardized conditions (pH 7.4, 37°C) .

- Interference Checks : Pre-screening for chemicals that inactivate LDH (e.g., heavy metals) using kinetic absorbance assays at 340 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies arise between studies reporting stability >300°C and others noting decomposition at high temperatures . A systematic approach involves:

- Controlled TGA-DSC Coupling : To differentiate between melting and decomposition events under inert vs. oxidative atmospheres.

- Purity Analysis : Using HPLC or NMR to assess impurity-driven decomposition pathways.

- Kinetic Modeling : Applying the Arrhenius equation to predict decomposition rates at varying temperatures .

Q. What methodological frameworks are used to analyze lactate threshold behavior in physiological studies involving this compound?

Lactate threshold (LT) determination often employs log-log transformations of lactate concentration ([La⁻]) vs. oxygen uptake (VO₂) during incremental exercise . Advanced strategies include:

- Regression Analysis : Identifying LT as the intersection of two linear phases in log([La⁻]) vs. log(VO₂) plots, validated via ANOVA (p<0.05) .

- Power Law Modeling : Quantifying post-LT acceleration with exponents (e.g., ~2.9) to describe nonlinear [La⁻] dynamics .

- Cross-Validation : Comparing LT results from semi-log plots to avoid underestimation artifacts .

Q. How can this compound’s ecotoxicological impact be assessed in aquatic environments?

Though classified as "slightly hazardous" to water systems , rigorous assessment requires:

- OECD 201/202 Tests : Measuring biodegradability and acute toxicity in Daphnia magna or algae (e.g., EC₅₀ values) .

- Fate Modeling : Predicting groundwater contamination risks using partition coefficients (log P = -1.2) and hydrolysis rates.

- Long-Term Studies : Monitoring lithium ion accumulation in sediment to evaluate chronic effects .

Q. What experimental designs mitigate interference when using this compound in point-of-care (POC) lactate sensors?

POC devices (e.g., test strips) require validation for this compound specificity:

- Cross-Reactivity Assays : Testing against structurally similar compounds (e.g., sodium lactate, pyruvate) via recovery studies (target: 85–115%) .

- Matrix Effects : Spiking this compound into heparinized whole blood to assess hematocrit interference .

- Statistical Analysis : Using Bland-Altman plots to compare POC results with reference methods (e.g., arterial blood gas analyzers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.